molecular formula C12H10N2O3S B2975815 [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 329698-00-2

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2975815
CAS RN: 329698-00-2
M. Wt: 262.28
InChI Key: YUASLJXAXQANLW-UHFFFAOYSA-N
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Description

“[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 329698-00-2 . It has a molecular weight of 262.29 and its IUPAC name is [2- (benzoylamino)-1,3-thiazol-4-yl]acetic acid . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C12H10N2O3S . The InChI code is 1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 262.29 . The InChI code is 1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17) .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid and its derivatives have been explored extensively in the synthesis of various chemical compounds. For instance, Aitken et al. (1997) described the synthesis of chiral 2-thiazolines, which are derivatives of the thiazol-4-yl structure, through reactions involving benzoylamino alcohols and other chemicals, demonstrating its utility in producing diverse thiazole compounds (Aitken, Armstrong, Galt, & Mesher, 1997).
  • Kolisnyk et al. (2018) studied the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, revealing insights into the reaction kinetics and mechanisms of these compounds, further highlighting the chemical properties of benzoylamino-substituted thiazoles (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018).

Potential Biological and Pharmaceutical Applications

  • There's significant interest in the potential biological activities of these compounds. For example, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, to evaluate their anticancer activities. This study underscores the exploration of thiazole derivatives in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
  • Turan-Zitouni et al. (2004) synthesized some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives and tested them for antimicrobial activity and toxicity, demonstrating the potential of these compounds in antimicrobial applications (Turan-Zitouni, Demirayak, Ozdemir, Kaplancikli, & Yildiz, 2004).

Structural and Physical Properties

  • The structural and physical properties of compounds containing the [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid moiety have also been a subject of research. For instance, Wu et al. (2015) examined the crystal structure of a compound containing a thiazole ring, highlighting the importance of understanding the molecular structure for potential applications in material science and pharmaceuticals (Wu, Hu, Gu, & Tang, 2015).

properties

IUPAC Name

2-(2-benzamido-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUASLJXAXQANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid

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